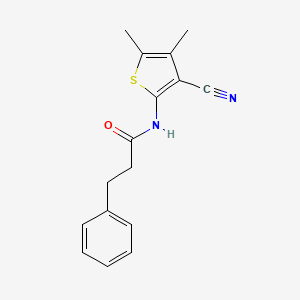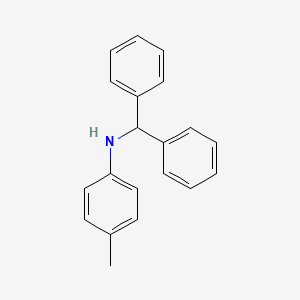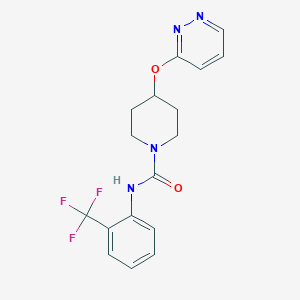![molecular formula C10H14ClN3OS B2620132 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 908528-65-4](/img/structure/B2620132.png)
2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a specialty product for proteomics research . Its molecular formula is C10H14ClN3OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) and the InChI key is HZPZTIRSNCDYMF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.66 . It is a solid .Scientific Research Applications
Structural Insights and Intermolecular Interactions
Research on structurally similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides insights into the intermolecular interactions and structural configuration of 1,3,4-thiadiazole derivatives. These compounds exhibit "V" shaped molecular structure with significant angles between the aromatic planes, highlighting their potential for creating 3-D arrays through various hydrogen bonds and π interactions, which could be relevant for material science and crystal engineering applications (Boechat et al., 2011).
Antitumor and Antioxidant Activities
1,3,4-thiadiazole derivatives have been evaluated for their antitumor and antioxidant activities. A study on N-substituted-2-amino-1,3,4-thiadiazoles revealed that these compounds exhibit promising antitumor and antioxidant properties. This suggests potential applications in developing novel anticancer therapies and antioxidant agents, highlighting the relevance of further investigating the bioactivity of compounds like 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide (Hamama et al., 2013).
Synthesis and Molecular Modeling for Cancer Research
The synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against cancer cell lines underscore the importance of thiadiazole derivatives in medicinal chemistry, particularly in oncology. The detailed DFT calculations and cytotoxic activities against breast cancer cell lines indicate that 1,3,4-thiadiazole derivatives could serve as potent candidates for anticancer drug development, making them of interest for further study (Abu-Melha, 2021).
Insecticidal Applications
A novel approach to pest management is illustrated by the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of 1,3,4-thiadiazole derivatives, including compounds like 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide, for agricultural applications in controlling pest populations (Fadda et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)5-7-3-1-2-4-7/h7H,1-6H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZAVYSOSHOUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(S2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)
![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)

![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)
![2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)